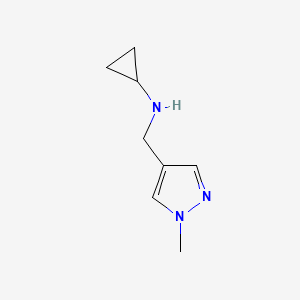
Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine" is a chemical structure that is part of a broader class of compounds featuring a cyclopropyl group attached to a pyrazole ring, which is further substituted with an amine group. This structure is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to "Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine" can be achieved through various methods. For instance, an efficient one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines has been reported, using InBr3 as a catalyst . This method is notable for its simplicity and broad substrate scope, which could potentially be applied to the synthesis of cyclopropyl-pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of related cyclopropyl-pyrazole compounds has been characterized by various analytical techniques. For example, the crystal structure of a related compound, 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine, was determined by single-crystal X-ray diffraction, revealing a coplanar pyridine ring within the crystal structure .
Chemical Reactions Analysis
Cyclopropyl-pyrazole compounds can participate in a variety of chemical reactions. The (1-methyl)cyclopropyl carbamate (MPoc) group, for example, has been used as a protecting group for amines, showing resistance to various reaction conditions and can be cleaved under specific conditions . Additionally, the reactivity of cyclopropyl-pyrazole derivatives in the presence of amines has been explored, leading to different products depending on the substituents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-pyrazole derivatives are influenced by their molecular structure. The MPoc group, as a protecting group for amines, adds relatively little molecular weight and has a simple 1H NMR spectrum, indicating its potential utility in synthetic chemistry . The antimicrobial activity of certain cyclopropyl-pyrazole derivatives has also been studied, with some compounds showing potent activities against various bacterial and fungal strains .
Wissenschaftliche Forschungsanwendungen
1. Reactions with Nitrogen Nucleophiles
Research has shown that reactions involving monoalkylthio- or monoarylthio-substituted cyclopropenium salt with secondary amines like N-methylaniline and N-alkyl- or N-arylbenzylamines can yield various compounds like indenes and 1-alkyl- or 1-aryl-2-phenylpyrroles. These reactions are sensitive to the types of substituents in the amines and yield products like pyrroles and pyrazoles (Yoshida et al., 1992).
2. Palladium-Catalyzed Direct Arylations
Cyclopropyl group-bearing pyrazole derivatives are employed in palladium-catalyzed direct arylations. These reactions successfully produce C4-arylated pyrazoles without decomposing the cyclopropyl unit. The process is compatible with a variety of functional groups, leading to the formation of tricyclic compounds (Sidhom et al., 2018).
3. Formation of Cobalt(II) Complexes
The compound is involved in the synthesis of a series of Co(II) chloride complexes. These complexes exhibit varied geometric configurations and show potential in polymerization reactions, specifically in producing poly(methylmethacrylate) with high molecular weight and narrower polydispersity index (Choi et al., 2015).
4. Synthesis of Antimicrobial Agents
Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and assessed for their antibacterial and antifungal activities. These compounds have shown potent antimicrobial activities against various bacterial and fungal strains, indicating their potential in therapeutic applications (Raju et al., 2010).
5. Synthesis of Pyrazole Derivatives for Tumor Cell Lines
The synthesis of tridentate bipyrazolic compounds and their cytotoxic properties in vitro on tumor cell lines have been studied. These compounds show varying degrees of cytotoxicity, with their activity depending on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).
Eigenschaften
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-6-7(5-10-11)4-9-8-2-3-8/h5-6,8-9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOZZTPJCYYMEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)
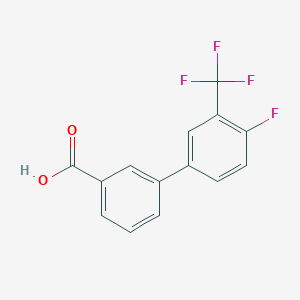
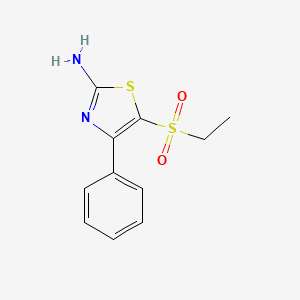
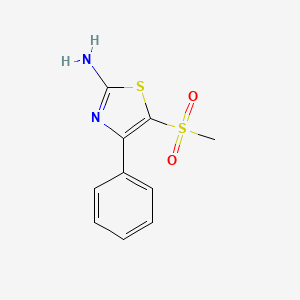
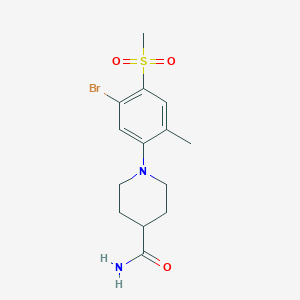
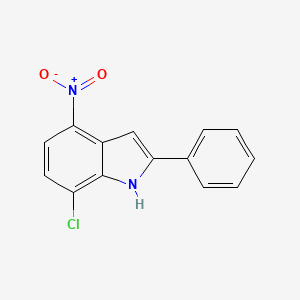
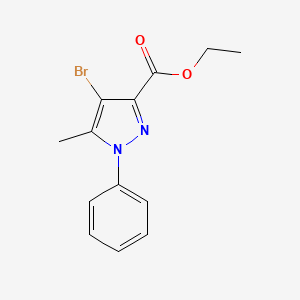
![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)
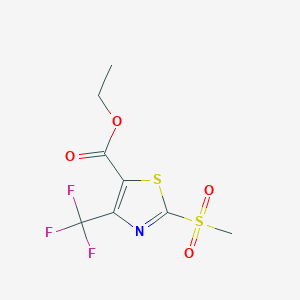
![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)
![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)
![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)